Formamide-d1

Catalog No.
S764236
CAS No.
35692-88-7
M.F
CH3NO
M. Wt
46.047 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide-d1

CAS Number

35692-88-7

Product Name

Formamide-d1

IUPAC Name

deuterioformamide

Molecular Formula

CH3NO

Molecular Weight

46.047 g/mol

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D

InChI Key

ZHNUHDYFZUAESO-MICDWDOJSA-N

SMILES

Array

Canonical SMILES

C(=O)N

Isomeric SMILES

[2H]C(=O)N

The exact mass of the compound Formamide-1-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Formamide-d1 (CAS: 35692-88-7) is the N-deuterated isotopologue of formamide, a polar amide solvent widely used as a chemical raw material for resins and plasticizers.[1] Its primary value in procurement is for applications where specific isotopic labeling of the amide (N-H) position is required. This single deuterium substitution is critical for eliminating proton signals in ¹H NMR spectroscopy, probing hydrogen bonding interactions via vibrational spectroscopy, and serving as a deuterated building block in the synthesis of complex molecules.[2][3]

Substituting Formamide-d1 with non-deuterated formamide is unsuitable for its primary applications, as it reintroduces the N-H proton signal that obscures ¹H NMR spectra and prevents the analysis of N-D specific vibrational modes.[2] Other deuterated analogs, such as formamide-d3 (DCOND2), or common solvents like Dimethylformamide (DMF), are also inadequate substitutes. These alternatives alter the molecule at the formyl C-H position or lack the amide proton site entirely, failing to provide the specific N-D label necessary for mechanistic studies, protein structure analysis, or targeted isotopic synthesis where the amide group's hydrogen-deuterium exchange is the specific focus.

Vibrational Mode Isolation for Mechanistic Studies

In high-resolution infrared spectroscopy, the spectrum of standard formamide (HCONH2) in the symmetric NH stretching region is perturbed, causing rotational transitions to be split into doublets.[1] This splitting, indicative of coupling between the NH stretch and other vibrational modes, complicates spectral interpretation. In contrast, the spectrum of N-deuterated formamide (HCONH2, referred to as DCONH2 in the source) shows a complete absence of this splitting.[1] This demonstrates that the substitution of deuterium at the formyl C-H position decouples these vibrational modes.

Evidence DimensionSpectral peak splitting in symmetric NH stretching region
Target Compound DataNo doublets observed; peaks are not split.
Comparator Or BaselineStandard Formamide (HCONH2): Rotational transitions are split into doublets.
Quantified DifferenceQualitative (Absence vs. Presence of peak splitting).
ConditionsMolecular beam optothermal spectroscopy.

For researchers using IR spectroscopy to study hydrogen bonding or reaction mechanisms, procuring Formamide-d1 provides cleaner, unperturbed spectra, enabling more accurate assignment of vibrational modes without complex deconvolution.

Precursor Suitability for Specific Deuterium Labeling in Prebiotic Chemistry

In studies simulating prebiotic synthesis, the choice of deuterated formamide isotopologue directly controls the site of deuterium incorporation into products. When uridine is photoreduced in 1-d-formamide (DCONH2), deuterium is incorporated specifically at the 5-position of the resulting dihydrouridine.[1] In contrast, using N-d2-formamide (HCOND2) as the reactant leads to deuterium incorporation at both the C5 and C6 positions.[1] This demonstrates the non-interchangeability of formamide isotopologues for achieving site-specific labeling.

Evidence DimensionSite of deuterium incorporation in dihydrouridine product
Target Compound DataDeuterium incorporation occurs exclusively at the C5-position.
Comparator Or BaselineN-d2-formamide (HCOND2): Deuterium incorporation occurs at both C5 and C6-positions.
Quantified DifferenceRegioselectivity of labeling (C5-only vs. C5 and C6).
ConditionsPhotoreduction of uridine in formamide solvent under continuous UV irradiation.

This provides clear evidence for selecting Formamide-d1 when the synthetic goal is to introduce a deuterium label specifically at a site targeted by the formyl hydrogen, which is impossible with other isotopologues.

Solvent for High-Resolution NMR without Obscuring Amide Proton Signals

The primary procurement driver for Formamide-d1 is its utility as an NMR solvent or reagent where analyte signals would be obscured by the protons of standard formamide. The ¹H NMR spectrum of non-deuterated formamide shows three distinct proton signals: a formyl proton (CHO) and two inequivalent amide protons (NHa and NHb) due to restricted C-N bond rotation.[1][2] These amide signals, which can be broad due to quadrupolar coupling with ¹⁴N and chemical exchange, can overlap with analyte signals.[2] Using Formamide-d1 (DCONH2) eliminates the formyl proton signal, simplifying the solvent background in the ¹H spectrum and allowing for clearer observation of solute signals in that region.

Evidence Dimension¹H NMR Solvent Background Signals
Target Compound DataNo signal from the formyl proton (C-H).
Comparator Or BaselineStandard Formamide: Displays a formyl proton signal (δ ≈ 8.2 ppm) and two amide proton signals (δ ≈ 7.2-7.5 ppm).[1]
Quantified DifferenceElimination of the formyl proton signal from the solvent background.
Conditions¹H NMR spectroscopy in solution.

For NMR studies of solutes with resonances in the 7-8.5 ppm region, or for studying H/D exchange at amide sites, procuring Formamide-d1 is essential to obtain a clean spectral window, which is not achievable with standard formamide.

Mechanistic Studies Using Vibrational Spectroscopy

For researchers investigating reaction mechanisms or intermolecular forces like hydrogen bonding, Formamide-d1 is the indicated choice. Its deuterated formyl group decouples key vibrational modes, providing a cleaner and more interpretable IR spectrum compared to standard formamide, which suffers from mode coupling that complicates analysis.[1]

Site-Specific Isotopic Labeling in Organic Synthesis

When a synthetic route requires the specific introduction of a deuterium atom at a formyl position or a subsequent site derived from it, Formamide-d1 is the necessary precursor. Its use ensures regioselective labeling that cannot be achieved with other isotopologues like N-d2-formamide, which would label different positions in the final product.[2]

High-Resolution NMR of Solutes in Formamide

In applications requiring formamide as a solvent for NMR analysis, particularly for solutes with protons resonating near the formyl proton region, Formamide-d1 is essential. It removes the solvent's formyl proton signal from the ¹H spectrum, preventing spectral overlap and enabling clear, unambiguous analysis of the solute's signals.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

46.027740465 Da

Monoisotopic Mass

46.027740465 Da

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Dates

Last modified: 04-14-2024

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